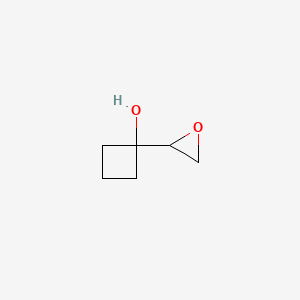

1-(Oxiran-2-yl)cyclobutan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6(2-1-3-6)5-4-8-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYOIDMHRGJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Oxiran 2 Yl Cyclobutan 1 Ol and Analogues

Strategies for Constructing the Cyclobutane (B1203170) Core

Ring Contraction Strategies from Higher-Membered Cyclic Systems

An innovative approach to synthesizing multisubstituted cyclobutanes involves the contractive synthesis from readily available pyrrolidines using iodonitrene chemistry. acs.orgnih.gov This method facilitates the stereospecific formation of cyclobutanes, including those with multiple contiguous stereocenters. acs.orgnih.govnih.gov

The reaction is mediated by an in situ generated iodonitrene species, which acts as a direct metal-free electrophilic aminating reagent. rsc.org This species is typically formed from the reaction of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA) or hydroxy(tosyloxy)iodobenzene (HTIB), with an ammonia surrogate like ammonium carbamate. nih.govrsc.org

The proposed mechanism begins with the electrophilic amination of the pyrrolidine nitrogen atom by the iodonitrene, leading to a reactive 1,1-diazene intermediate. acs.orgnih.govrsc.org This intermediate undergoes nitrogen extrusion to form a 1,4-biradical species. acs.orgnih.govrsc.orgacs.org The subsequent rapid intramolecular cyclization (C–C bond formation) of this biradical yields the cyclobutane product. acs.orgnih.govrsc.org A crucial aspect of this transformation is its stereospecificity; the stereochemical information from the starting pyrrolidine is transferred to the cyclobutane product with high fidelity. acs.orgnih.gov For example, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.orgnih.gov

| Starting Pyrrolidine | Cyclobutane Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| cis-45 | cis-46 | 39 | - | - |

| Optically pure 47 | 48 | 24 | - | - |

| Spirooxindole 12f | Spirocyclobutane 12g | - | >20:1 | 97 |

| cis-pyrrolidine | cis-12h | 24 | >20:1 | >97 |

| trans-pyrrolidine | trans-12h | - | >20:1 | >99 |

Strain-Release Driven Methodologies for Cyclobutane Derivatives

Strain-release chemistry utilizing bicyclo[1.1.0]butanes (BCBs) has become a powerful tool for the synthesis of four-membered rings. nih.gov A notable application is the palladium-catalyzed methodology for producing spirocyclic epoxides and aziridines that feature a cyclobutane motif. bris.ac.uknih.gov This approach is a three-component coupling process that leverages the high strain energy of BCBs (≈66 kcal mol⁻¹) to drive the reaction. nih.gov

The process typically involves the in situ generation of a 1-lithio bicyclo[1.1.0]butane, which then adds to a ketone, aldehyde, or N-tosyl imine. nih.gov The resulting bicyclo[1.1.0]butyl carbinolate intermediate undergoes a highly diastereoselective palladium-catalyzed C-C σ-bond alkoxyarylation or aminoarylation when cross-coupled with an aryl triflate. nih.gov

The catalytic cycle is proposed to start with the oxidative addition of the aryl triflate to a Pd(0) catalyst. nih.gov The resulting electrophilic aryl palladium(II) complex then undergoes C-C σ-bond alkoxypalladation with the bicyclo[1.1.0]butyl carbinolate. This key step involves the cleavage of the strained central C-C bond of the BCB and the simultaneous formation of a new C-O bond, leading to the spirocyclic epoxide product and regenerating the palladium catalyst. nih.gov A significant driving force for this transformation is the substantial release of strain energy upon cleavage of the BCB core. nih.gov

Stereoselective Construction of the Oxirane Moiety in Cyclobutanol (B46151) Derivatives

The introduction of the oxirane ring onto a pre-existing cyclobutane structure, specifically from an olefinic precursor like a vinylcyclobutanol, is commonly achieved through epoxidation. Peracid-mediated epoxidation, often referred to as the Prilezhaev reaction, is a widely used and effective method for this transformation. acsgcipr.orgresearchgate.net This reaction involves the electrophilic addition of a peroxy oxygen atom to the double bond of the olefin. acsgcipr.org

A variety of peracids can be employed, with meta-chloroperoxybenzoic acid (mCPBA) being one of the most common due to its availability and reactivity. acsgcipr.org The choice of peracid and reaction conditions can influence the stereoselectivity of the epoxidation, which is crucial when constructing chiral molecules like 1-(oxiran-2-yl)cyclobutan-1-ol. The presence of a hydroxyl group on the cyclobutane ring, as in a vinylcyclobutanol precursor, can direct the epoxidation to one face of the double bond through hydrogen bonding interactions, leading to a high degree of diastereoselectivity.

Recent advancements include the use of silica-supported peracids, which offer advantages such as increased safety by minimizing explosion hazards, simplified product isolation via filtration, and the potential for reagent recycling. nih.govorganic-chemistry.org Interestingly, alkenes containing hydroxyl groups have been observed to react faster with silica-supported peracids than their unsubstituted counterparts, a reversal of the trend seen with soluble peracids. nih.govorganic-chemistry.org This rate enhancement is attributed to hydrogen-bond interactions between the substrate's hydroxyl group and the silanol and carboxylic acid groups on the silica surface. nih.gov

| Olefin Substrate | Oxidant/Catalyst | Key Features |

|---|---|---|

| General Alkenes | Anhydrous [2-percarboxyethyl] functionalized silica | Minimizes ring-opening side reactions; faster for hydroxy-substituted alkenes. nih.govorganic-chemistry.org |

| Styrenes, Aliphatic Olefins | Peracetic acid / [Mn(CF3SO3)2(H,MePyTACN)] | High activity at low catalyst loading; remarkable selectivity for cis-olefins. organic-chemistry.org |

| Chalcones | Hydrogen Peroxide / Ethanol | Convenient synthesis, requires minimal purification. wisdomlib.org |

Enzymatic and Organocatalytic Epoxidation Methods

Modern synthetic chemistry increasingly turns to catalytic methods that offer high selectivity and more environmentally benign conditions. Both enzymes and small-molecule organocatalysts have emerged as powerful tools for epoxidation.

Enzymatic epoxidation utilizes biocatalysts, such as monooxygenases or peroxygenases, to perform the oxidation of alkenes. mdpi.com These reactions are prized for their exceptional selectivity (chemo-, regio-, and enantio-selectivity) and their ability to operate under mild aqueous conditions. nih.govnih.gov For instance, unspecific peroxygenases (UPOs) are robust enzymes that use hydrogen peroxide as the oxidant to epoxidize a variety of substrates, including terminal alkenes. mdpi.com The use of such an enzyme could provide a green and highly selective route to chiral this compound.

Organocatalytic epoxidation employs small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net This field has developed rapidly, providing a metal-free alternative to traditional methods. princeton.edu For the epoxidation of allylic alcohols or related unsaturated systems, strategies like iminium catalysis can activate the substrate towards nucleophilic attack by an oxygen source. princeton.eduuea.ac.uk Another prominent approach involves the in-situ generation of a chiral dioxirane from a ketone catalyst and a stoichiometric oxidant (e.g., Oxone), which then transfers an oxygen atom enantioselectively to the alkene. researchgate.net These methods offer a high degree of control over the product's stereochemistry.

Tandem Reactions and Cascade Processes in the Synthesis of Epoxycyclobutanols

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov These processes reduce waste, save time, and can lead to the formation of intricate architectures from simple starting materials.

Metal-catalyzed multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single product, with a metal catalyst facilitating the transformation. nih.govfrontiersin.orgresearchgate.net Catalysts based on palladium, copper, gold, or silver are frequently employed to activate substrates and control reaction pathways. frontiersin.org

While a direct MCR to form this compound is not established, the synthesis of its analogues could be envisioned through such a strategy. For example, a palladium-catalyzed MCR could potentially couple a suitable cyclobutane precursor with other simple building blocks. frontiersin.org The efficiency of MCRs makes them an attractive, albeit challenging, area of research for constructing densely functionalized molecules. nih.govnih.gov

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including strained rings like epoxides and cyclobutanes. nih.govnih.gov This approach involves designing a precursor molecule that contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction.

The synthesis of this compound could be approached via the intramolecular cyclization of an acyclic precursor. For instance, a suitably substituted six-carbon chain containing functional groups that can form both the cyclobutane and the epoxide rings could be designed. A possible strategy would involve a precursor with a pre-formed epoxide that undergoes a subsequent ring-closing reaction to form the cyclobutane moiety. Alternatively, a precursor containing a cyclobutane ring could undergo an intramolecular reaction, such as the attack of a hydroxyl group onto a carbon bearing a leaving group, to form the adjacent epoxide ring. The success of such a strategy relies heavily on the careful design of the precursor to favor the desired cyclization pathway.

Stereochemical Investigations of 1 Oxiran 2 Yl Cyclobutan 1 Ol Systems

Enantioselective Synthesis Approaches

Achieving enantiopurity in a target molecule is a central goal of modern asymmetric synthesis. For 1-(oxiran-2-yl)cyclobutan-1-ol, this involves establishing the absolute configuration at the stereogenic carbons of both the cyclobutanol (B46151) and the oxirane moieties. Several strategic approaches can be envisioned, focusing on either creating the chiral centers during the formation of the epoxide or the cyclobutane (B1203170) ring.

Chiral Auxiliary and Ligand-Mediated Control in Epoxidation

One of the most powerful strategies for inducing enantioselectivity in epoxidation reactions is the use of chiral catalysts or stoichiometric chiral auxiliaries. nih.govwiley-vch.de This approach typically involves the epoxidation of a prochiral alkene precursor, such as 1-vinylcyclobutan-1-ol.

Chiral Ligand-Mediated Catalysis: Asymmetric epoxidation can be achieved using a metal catalyst coordinated to a chiral ligand. For allylic alcohols, the Sharpless Asymmetric Epoxidation is a prominent method, utilizing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant. masterorganicchemistry.com The hydroxyl group of the substrate coordinates to the titanium center, directing the oxidant to a specific face of the double bond, thereby controlling the enantioselectivity of the resulting epoxide. masterorganicchemistry.com Similarly, chiral iminium salts have been used as catalysts to relay oxidation, resulting in asymmetric epoxidation. psu.edu

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. nih.govrsc.org This auxiliary group sterically hinders one face of the alkene, forcing the epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to attack from the less hindered face. nih.gov After the diastereoselective epoxidation, the auxiliary is cleaved to yield the enantioenriched epoxide. d-nb.info While effective, this method requires stoichiometric amounts of the often-expensive chiral auxiliary and additional synthetic steps for its attachment and removal. wiley-vch.dersc.org

| Strategy | Description | Key Reagents/Components | Advantages | Limitations |

| Catalytic Asymmetric Epoxidation | A chiral catalyst directs the epoxidation of a prochiral alkene. | Metal Catalyst (e.g., Ti(OiPr)₄), Chiral Ligand (e.g., DET), Oxidant (e.g., t-BuOOH) | High catalytic turnover, low loading of chiral material. masterorganicchemistry.com | Substrate-dependent; requires specific functional groups (e.g., allylic alcohol for Sharpless). masterorganicchemistry.com |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct the epoxidation. | Chiral Auxiliary (e.g., Oppolzer's sultam), Epoxidizing Agent (e.g., m-CPBA) | High diastereoselectivity, predictable stereochemical outcome. nih.gov | Stoichiometric use of auxiliary, requires extra synthetic steps for attachment/removal. rsc.org |

Kinetic Resolution Strategies for Optically Active Epoxides

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral compounds. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high enantiomeric excess. acs.org

For racemic this compound, a kinetic resolution could be employed where one enantiomer reacts faster, leaving the other enantiomer unreacted. A common approach is enzymatic kinetic resolution, where lipases are used to selectively acylate one of the alcohol enantiomers or hydrolyze an ester precursor. acs.org Another powerful method is the hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral cobalt-salen complexes, which can provide both the unreacted epoxide and the resulting diol product with very high enantiopurity. acs.org Dynamic kinetic resolution (DKR) is an even more advanced strategy where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. acs.org

High Enantiospecificity in Cyclobutanol-Forming Reactions

An alternative to forming the chiral epoxide from a cyclobutanol precursor is to construct the chiral cyclobutanol ring itself via an enantiospecific or enantioselective reaction. The regio- and enantioselective synthesis of cyclobutane derivatives can be challenging but offers a direct route to the core structure. chemistryviews.org

Visible-light-induced asymmetric [2+2] cycloadditions of alkenes represent a modern approach to creating chiral cyclobutanes. chemistryviews.orgchemrxiv.org These reactions can proceed in a cascade fashion, for example, through an iridium-catalyzed asymmetric allylic etherification followed by a photosensitized [2+2] cycloaddition, to yield enantioenriched bicyclic systems that can be precursors to functionalized cyclobutanes. chemistryviews.org Another strategy involves the formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives to synthesize borylated cyclobutanols, which are versatile synthetic intermediates. scholaris.ca Furthermore, Michael addition reactions onto cyclobutenes using chiral catalysts have been shown to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org These methods provide pathways to establish the stereochemistry of the cyclobutane ring first, which can then be followed by a diastereoselective epoxidation.

Diastereoselective Outcomes in Synthesis and Transformations

With two adjacent stereogenic rings, controlling the relative stereochemistry between the cyclobutane and oxirane moieties is as crucial as controlling the absolute configuration. Diastereoselectivity can be introduced during the synthesis of the compound or in subsequent transformations.

Control over Relative Stereochemistry in Cyclobutane and Oxirane Rings

When synthesizing this compound from an achiral or racemic cyclobutanol precursor, the relative orientation of the new epoxide ring with respect to the existing hydroxyl group is critical. The epoxidation of an alkene is a syn-addition, where both new C-O bonds are formed on the same face of the original double bond. masterorganicchemistry.com

In a substrate like 1-vinylcyclobutan-1-ol, the tertiary hydroxyl group on the cyclobutane ring can direct the epoxidation reaction. This is known as substrate-controlled diastereoselectivity. The epoxidizing agent (e.g., m-CPBA) can be directed by hydrogen bonding to the hydroxyl group, leading to the formation of the epoxide on the same face (syn-diastereomer). Conversely, steric hindrance from the cyclobutane ring might favor attack from the opposite face, leading to the anti-diastereomer. The outcome often depends on the specific reagents and reaction conditions. Tandem reactions, where multiple bonds are formed in a single operation, can also offer excellent control over relative stereochemistry. For instance, dicobalt octacarbonyl-mediated tandem cycloadditions involving cis-epoxyalkynes can produce complex tricyclic systems with high diastereoselectivity. acs.org

Regioselective and Diastereoselective Ring-Opening Reactions of Epoxides

The epoxide ring is a versatile functional group due to its reactivity toward a wide range of nucleophiles. masterorganicchemistry.com The ring-opening of the oxirane in this compound can be highly regio- and diastereoselective, influenced by the reaction conditions and the stereochemistry of the starting material.

Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide (SN2 mechanism). For this compound, this would be the terminal CH₂ group of the oxirane. Under acidic conditions, the reaction mechanism has more SN1 character. The nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. acs.org

The existing stereocenter on the cyclobutanol ring can direct the incoming nucleophile, leading to a diastereoselective transformation. For example, the intramolecular ring-opening of epoxy alcohols can lead to the formation of new heterocyclic systems, such as tetrahydrofurans or thietanes, with the stereochemistry being transferred from the epoxide to the new product. mdpi.comnih.govbeilstein-journals.org The regiochemical outcome of such ring-opening reactions can also be controlled through chelation with metal ions, which can favor nucleophilic attack at a specific carbon of the oxirane. researchgate.net

| Conditions | Mechanism | Site of Nucleophilic Attack | Typical Nucleophiles |

| Basic or Neutral | SN2-like | Less substituted carbon | RO⁻, RS⁻, CN⁻, N₃⁻, R₂NH |

| Acidic | SN1-like | More substituted carbon | H₂O/H⁺, ROH/H⁺, HX |

Mechanistic Elucidation of Reactions Involving 1 Oxiran 2 Yl Cyclobutan 1 Ol

Epoxide Ring-Opening Mechanisms

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by various reagents. libretexts.orgmasterorganicchemistry.com These reactions can be initiated by either nucleophiles or acids, and their outcomes are governed by well-established mechanistic principles.

The ring-opening of epoxides under basic or nucleophilic conditions generally proceeds via an SN2 mechanism. libretexts.orglibretexts.org In the case of an unsymmetrical epoxide like 1-(oxiran-2-yl)cyclobutan-1-ol, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgmagtech.com.cntransformationtutoring.com For this specific molecule, the terminal CH₂ group of the oxirane is significantly less sterically encumbered than the carbon atom attached to the cyclobutanol (B46151) ring.

Therefore, attack by a strong nucleophile (e.g., Grignard reagents, organolithium compounds, or alkoxides) occurs at the terminal carbon (C-2' of the oxirane). libretexts.orgtransformationtutoring.com This reaction proceeds with inversion of stereochemistry at the site of attack, a hallmark of the SN2 mechanism. libretexts.orgtransformationtutoring.com The resulting product is a 1,2-diol derivative, where the nucleophile is attached to the terminal carbon and the newly formed secondary alcohol has a trans relationship with the original cyclobutanol group. libretexts.orgtransformationtutoring.com

The regioselectivity is primarily driven by steric hindrance, which directs the nucleophile to the more accessible carbon atom. magtech.com.cn

Table 1: Regioselectivity in Nucleophilic Epoxide Ring-Opening

| Attacking Nucleophile | Target Carbon on Oxirane | Primary Driving Factor | Resulting Product Class |

| Strong Nucleophiles (e.g., RMgX, RLi, RO⁻) | Less substituted carbon (C-2') | Steric Hindrance | trans-1,2-diol derivatives |

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. libretexts.orgmasterorganicchemistry.com The first step involves the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol) and activates the ring toward nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The subsequent nucleophilic attack exhibits characteristics that are a hybrid between SN1 and SN2 pathways. libretexts.org While a full carbocation does not typically form, the transition state has significant carbocationic character. Positive charge builds up on the carbon atom that can best stabilize it. libretexts.orglibretexts.org In this compound, the carbon atom of the epoxide attached to the cyclobutanol ring (C-1') is more substituted than the terminal CH₂ carbon (C-2'). Therefore, it can better stabilize the developing positive charge.

As a result, weak nucleophiles (such as water, alcohols, or halide ions in anhydrous HX) will preferentially attack the more substituted carbon (C-1'). libretexts.orglibretexts.orgmasterorganicchemistry.com This regioselectivity is the opposite of that observed under basic conditions. The reaction still proceeds with inversion of configuration at the carbon being attacked, leading to a trans-diol product. libretexts.orgtransformationtutoring.com

Table 2: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Reaction Condition | Site of Nucleophilic Attack | Mechanistic Character | Resulting Product |

| Aqueous Acid (H₃O⁺) | More substituted carbon (C-1') | SN1-like | trans-1,2-diol |

| Anhydrous HX | More substituted carbon (C-1') | SN1-like | trans-halohydrin |

The combination of a strained epoxide and an adjacent alcohol functionality allows for intramolecular rearrangements, particularly under acidic conditions. Lewis acids can promote a semipinacol-type rearrangement. researchgate.net In this process, coordination of the Lewis acid to the epoxide oxygen facilitates the opening of the ring to form a carbocation at the more substituted carbon (C-1'). This is followed by a 1,2-hydride or alkyl shift. For this compound, this could potentially lead to the formation of carbonyl compounds like aldehydes or ketones. mdpi.com For instance, a Lewis acid-promoted Meinwald rearrangement could produce a carbaldehyde. mdpi.com Such rearrangements are powerful tools for constructing complex molecular frameworks. researchgate.net

Reactivity of the Cyclobutanol Ring System

The cyclobutanol ring itself is a source of significant chemical reactivity, primarily due to the inherent strain of the four-membered ring.

The dehydration of alcohols, typically carried out under strong acid catalysis, proceeds via an E1 mechanism for secondary and tertiary alcohols. libretexts.org This mechanism involves the formation of a carbocation intermediate. libretexts.orglibretexts.org When the tertiary alcohol of this compound is protonated and leaves as water, a tertiary carbocation is formed on the cyclobutane (B1203170) ring.

Carbocations are prone to rearrangement to form more stable species. libretexts.orgmasterorganicchemistry.com In the context of a cyclobutanol, this can involve ring expansion. The tertiary cyclobutyl carbocation could rearrange via a 1,2-alkyl shift, expanding the four-membered ring into a more stable five-membered cyclopentyl system. This process helps to alleviate the ring strain of the cyclobutane. Subsequent elimination of a proton would lead to a cyclopentene (B43876) derivative. Such rearrangements are common in the dehydration of cyclobutanol derivatives. stackexchange.com

The total ring strain in cyclobutane is significant, arising from both angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.comlibretexts.orglibretexts.org This inherent strain makes the cyclobutane ring more reactive and less stable than larger rings like cyclohexane. libretexts.orglibretexts.org

This instability has a profound effect on the reactivity of the system. Reactions that lead to the opening or expansion of the cyclobutane ring are often thermodynamically favored because they release this strain energy. masterorganicchemistry.com For example, the carbocationic rearrangements discussed in the dehydration reaction are driven, in part, by the energetic benefit of converting a strained four-membered ring into a less strained five-membered ring. stackexchange.com The high reactivity of cyclobutane derivatives makes them useful synthetic intermediates for accessing other ring systems.

Broader Reaction Mechanisms in Formation and Derivatization

The synthesis and subsequent reactions of complex molecules like this compound are governed by a range of mechanistic principles. The formation of the strained cyclobutane ring and the reactivity of the epoxide moiety are of particular interest. Understanding these mechanisms is crucial for developing efficient synthetic routes and for predicting the outcomes of derivatization reactions. Broader mechanistic considerations, including radical pathways and the influence of substrate structure, provide a fundamental basis for exploring the chemistry of this compound.

Radical Pathways in Cyclobutane Synthesis

The construction of the cyclobutane core, a prominent structural feature in many biologically active compounds, is a challenging synthetic endeavor due to high ring strain and entropic barriers. nih.govrsc.orgrsc.org While traditional methods often rely on [2+2] cycloadditions, radical-mediated pathways have emerged as powerful alternatives for forming four-membered rings. nih.govresearchgate.net

One notable approach involves the selective generation of free radicals from epoxides using transition-metal catalysts. acs.org This method provides a potent tool for organic synthesis, allowing for the formation of C-C bonds under conditions that can be controlled to favor cyclization. The oxiranyl carbinyl radical, which could be generated from a precursor related to this compound, can undergo intramolecular cyclization to form cyclobutane structures. The regioselectivity and stereoselectivity of such cyclizations are influenced by the substitution pattern of the epoxide and the nature of the transition metal catalyst.

Another strategy utilizes photoinduced electron transfer to initiate the dimerization of alkenes, leading to cyclobutane products. nih.gov In this process, a photosensitizer absorbs light and transfers energy to an alkene, generating a radical cation. This reactive intermediate can then dimerize in a head-to-head fashion to form a cyclobutane ring. To prevent competing reactions like cycloreversion, an electron relay (ER) additive is often crucial. nih.gov This methodology has been successfully applied to the synthesis of various C2-symmetric cyclobutanes, including natural products. nih.gov

Furthermore, skeletal contraction strategies offer a novel route to multisubstituted cyclobutanes. For instance, readily accessible pyrrolidines can be converted to cyclobutanes through a nitrogen extrusion process that proceeds via a radical pathway. researchgate.net This method highlights the versatility of radical intermediates in mediating complex ring contractions to furnish strained carbocycles. The high strain energy of bicyclo[1.1.0]butanes (BCBs) also makes them excellent precursors for radical additions, leading to the formation of multi-substituted cyclobutanes. nih.gov

Interactive Table: Radical Pathways in Cyclobutane Synthesis

| Radical Pathway | Key Precursor/Intermediate | Description | Reference |

|---|---|---|---|

| Transition-Metal Mediated Radical Generation | Epoxides / Oxiranyl carbinyl radicals | A transition-metal complex selectively opens an epoxide to form a radical, which can then undergo intramolecular cyclization. | acs.org |

| Photoinduced Electron Transfer | Oxygenated Alkenes (e.g., Styrenes) | Involves the homodimerization of alkenes via a radical cation intermediate, often requiring an electron relay to prevent cycloreversion. | nih.gov |

| Skeletal Contraction | Pyrrolidines | A nitrogen extrusion process from N-aminated pyrrolidines proceeds through a radical pathway to form a contracted cyclobutane ring. | researchgate.net |

| Radical Addition to Strained Rings | Bicyclo[1.1.0]butanes (BCBs) | The high ring strain of BCBs facilitates radical addition across the central C-C σ-bond to generate substituted cyclobutanes. | nih.gov |

Interplay of Substrate Structure and Reaction Mechanism in Cyclization

The synthesis of substituted cyclobutanols from epoxy alcohol derivatives demonstrates a significant interplay between the substrate's structure and the operative reaction mechanism. nih.govrsc.orgrsc.org In a formal [3+1] cycloaddition approach to generate 3-borylated cyclobutanols, epihalohydrins or epoxy alcohol derivatives act as three-carbon (C3) biselectrophiles that react with a one-carbon (C1) bisnucleophile, such as a lithiated 1,1-diborylalkane. nih.govrsc.org

Mechanistic studies reveal that the nature of the substituent on the diborylalkane starting material can dictate the reaction pathway. researchgate.net For instance, when aryl-substituted 1,1-diborylalkanes are used, the reaction may proceed through Lewis base activation without the need for a transition metal. The stabilization provided by the aryl group may be sufficient to allow for the boryl migration to occur. In contrast, reactions involving unsubstituted and alkyl-substituted 1,1-diborylalkanes appear to require a copper(I) salt (e.g., CuCl), suggesting a change in mechanism where transmetalation becomes necessary for product formation. rsc.orgresearchgate.net

The stereochemical outcome of the cyclization is also heavily influenced by the substrate structure. The use of 1-substituted epibromohydrins leads to highly substituted borylated cyclobutanols. nih.govrsc.org The stereochemistry at the C3 position of the resulting cyclobutanol is primarily controlled by the substituent at the C2 position of the epibromohydrin (B142927), likely due to steric interactions. rsc.org This control is so effective that when an enantioenriched 1-substituted epibromohydrin is used as the starting material, the corresponding enantioenriched cyclobutanol product is formed with high enantiospecificity (>98% es). rsc.orgresearchgate.net This indicates a high degree of stereochemical information transfer from the starting material to the product. rsc.org

The diastereoselectivity is also determined by the stereochemical relationship in the starting epihalohydrin. Research has shown that syn-epibromohydrins result in trans cyclobutanol products, while anti-epibromohydrins yield cis products. researchgate.net This highlights the profound impact of the substrate's pre-existing stereochemistry on the three-dimensional arrangement of the final cyclized product. Further mechanistic studies are ongoing to fully elucidate this unique relationship between substrate structure and reaction mechanism. nih.govrsc.orgrsc.org

Interactive Table: Substrate Influence on Cyclobutanol Formation

| Substrate Feature | Influence on Reaction | Observed Outcome | Reference |

|---|---|---|---|

| Aryl-substituted 1,1-diborylalkane | Reaction Mechanism | Proceeds via Lewis base activation; no transmetalation required. | researchgate.net |

| Alkyl/unsubstituted 1,1-diborylalkane | Reaction Mechanism | Requires CuCl, suggesting a mechanism involving transmetalation. | rsc.orgresearchgate.net |

| Enantioenriched 1-substituted epibromohydrin | Stereospecificity | High transfer of stereochemical information, yielding enantioenriched products (>98% es). | rsc.orgresearchgate.net |

| syn-Epibromohydrin | Diastereoselectivity | Forms trans substituted cyclobutanol products. | researchgate.net |

| anti-Epibromohydrin | Diastereoselectivity | Forms cis substituted cyclobutanol products. | researchgate.net |

Computational and Theoretical Chemistry Studies on 1 Oxiran 2 Yl Cyclobutan 1 Ol

Quantum Chemical Investigations (e.g., DFT Calculations)

Detailed quantum chemical investigations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating molecular behavior. Such studies would be essential to understanding the intricacies of 1-(Oxiran-2-yl)cyclobutan-1-ol.

Analysis of Reaction Pathways and Transition States

No specific studies analyzing the reaction pathways and transition states for reactions involving this compound were found. Theoretical analysis would be required to predict the outcomes of potential transformations, such as nucleophilic attack on the oxirane ring or rearrangement reactions involving the cyclobutane (B1203170) moiety. Computational chemistry could map the potential energy surfaces for these reactions, identifying the structures of transition states and intermediates, which is crucial for understanding reaction kinetics and mechanisms.

Rationalization of Stereoselectivity through Computational Models

There is no available research that uses computational models to rationalize the stereoselectivity of reactions forming or involving this compound. For a molecule with multiple stereocenters, computational models are invaluable for predicting which diastereomer is likely to form, for instance, during the epoxidation of a precursor or the addition of a nucleophile. Such models would typically involve calculating the energies of different diastereomeric transition states.

Electronic Structure Analysis of the Oxirane and Cyclobutane Moieties

A specific electronic structure analysis of the interconnected oxirane and cyclobutane moieties in this compound is not present in the current body of scientific literature. This type of analysis would provide insight into the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the molecule. It would help explain the reactivity at different sites, such as the electrophilic carbons of the oxirane ring and the strained C-C bonds of the cyclobutane ring. nih.gov

Advanced Spectroscopic Characterization of 1 Oxiran 2 Yl Cyclobutan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Primary Structural Information

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the molecular framework of 1-(oxiran-2-yl)cyclobutan-1-ol. The chemical shifts (δ) in the spectra correspond to the different electronic environments of the hydrogen and carbon nuclei, respectively.

In the ¹H NMR spectrum, the protons of the oxirane ring are expected to appear as a set of multiplets in the range of δ 2.5-3.5 ppm. The proton on the carbon adjacent to the cyclobutanol (B46151) group (CH-O) would likely resonate as a distinct multiplet. The six protons of the cyclobutane (B1203170) ring would produce complex multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The hydroxyl (-OH) proton signal is characteristically broad and its chemical shift can vary depending on solvent and concentration. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information. The two carbon atoms of the oxirane ring are expected to resonate at approximately δ 40-60 ppm. rsc.org The carbon atom of the cyclobutane ring bonded to the hydroxyl group (the carbinol carbon) would appear significantly downfield, typically around δ 70-80 ppm. rsc.org The remaining carbons of the cyclobutane ring would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Hydroxyl | ¹H | Variable, broad | s (singlet) |

| Oxirane CH | ¹H | ~2.9 - 3.2 | m (multiplet) |

| Oxirane CH₂ | ¹H | ~2.6 - 2.8 | m (multiplet) |

| Cyclobutane CH₂ | ¹H | ~1.5 - 2.5 | m (multiplet) |

| Carbinol Carbon (C-OH) | ¹³C | ~70 - 80 | |

| Oxirane Carbons | ¹³C | ~40 - 60 |

2D NMR Techniques (e.g., NOESY) for Stereochemical Elucidation

While 1D NMR establishes the basic connectivity, two-dimensional (2D) NMR techniques are essential for determining the relative stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose. wordpress.com NOESY detects through-space correlations between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. wordpress.com

For this compound, which has two chiral centers, a NOESY experiment can elucidate the relative orientation of the oxirane and hydroxyl groups. For example, observing a cross-peak between the proton on the oxirane ring and specific protons on the face of the cyclobutane ring would indicate that these groups are on the same side of the molecule (a cis relationship). Conversely, the absence of such a correlation would suggest a trans relationship. This information is critical for distinguishing between diastereomers. ipb.pt

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. mrcolechemistry.co.uk The C-H stretching vibrations of the aliphatic cyclobutane and oxirane rings typically appear just below 3000 cm⁻¹. The presence of the strained oxirane ring gives rise to specific vibrational modes, including an asymmetric ring stretch (the "C-O stretch") often found near 1250 cm⁻¹ and other characteristic ring "breathing" or deformation bands in the 950-800 cm⁻¹ region. researchgate.net The C-O stretching of the tertiary alcohol would be observed in the 1200-1100 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Tertiary Alcohol | 3600 - 3200 (broad) |

| C-H Stretch | Alkane (ring) | 2850 - 3000 |

| C-O Stretch | Oxirane (asymmetric) | ~1250 |

| C-O Stretch | Tertiary Alcohol | 1200 - 1100 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification.

Chiroptical Spectroscopy (e.g., Raman Optical Activity for Absolute Configuration)

Since this compound is a chiral molecule, chiroptical spectroscopic methods are invaluable for determining its absolute configuration. researchgate.net Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattered light from a chiral molecule using right- and left-circularly polarized incident light. nih.gov

The resulting ROA spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a detailed fingerprint of the molecule's chirality. rsc.org The absolute configuration of the two stereocenters in this compound can be unambiguously determined by comparing the experimentally measured ROA spectrum with spectra predicted from quantum chemical calculations, such as Density Functional Theory (DFT). rsc.org This non-empirical approach allows for the direct assignment of the (R) or (S) configuration to each chiral center without the need for chemical derivatization. msu.edu

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. mrcolechemistry.co.uk This technique requires the formation of a high-quality single crystal of the compound. When successful, it provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, an X-ray crystal structure would unambiguously confirm its molecular connectivity and, crucially, its stereochemistry. It would reveal the exact conformation of the molecule in the crystal lattice, including the pucker of the four-membered cyclobutane ring and the relative orientation of the oxirane and hydroxyl substituents. acs.orgthieme-connect.com If a chiral resolving agent is used or if the compound crystallizes as a single enantiomer, the analysis can also determine the absolute configuration of the chiral centers, providing a definitive solid-state confirmation of the stereochemical assignments made by other methods like ROA.

Synthetic Utility and Applications of 1 Oxiran 2 Yl Cyclobutan 1 Ol As a Building Block

Role in the Construction of Complex Molecular Architectures

The unique stereochemical and electronic properties of 1-(Oxiran-2-yl)cyclobutan-1-ol make it a compelling starting material for synthesizing molecules with significant structural complexity and three-dimensionality. The inherent strain of both the cyclobutane (B1203170) and oxirane rings can be harnessed as a driving force for a variety of chemical transformations.

The structure of this compound is intrinsically related to spirocyclic epoxides, specifically the 1-oxaspiro[2.3]hexane system. While methods exist for creating spirocyclic epoxides with cyclobutane motifs, often through the epoxidation of methylenecyclobutane (B73084) or via strain-release driven reactions of bicyclo[1.1.0]butanes, this compound represents a pre-formed, functionalized version of this core. nih.gov

A key application of this building block is its conversion to the corresponding spirocyclic aziridine (B145994). Aziridines are crucial nitrogen-containing heterocycles in medicinal chemistry and synthesis. A well-established method for converting epoxides to aziridines involves a two-step sequence: nucleophilic ring-opening of the epoxide with an azide (B81097) source, followed by an intramolecular Staudinger reaction. universiteitleiden.nl This general strategy can be applied to this compound to furnish the corresponding spiro[aziridin-2,1'-cyclobutan]-1'-ol derivative. This transformation provides access to a spiro-fused aziridine scaffold while retaining the hydroxyl group for further functionalization. universiteitleiden.nlnih.govorganic-chemistry.org

Table 1: Proposed Synthesis of Spirocyclic Aziridine from this compound

| Step | Reactants | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | This compound | Sodium azide (NaN₃), NH₄Cl | 1-(2-Azido-1-hydroxyethyl)cyclobutan-1-ol | Nucleophilic ring-opening of the epoxide by the azide anion. |

| 2 | 1-(2-Azido-1-hydroxyethyl)cyclobutan-1-ol | Triphenylphosphine (PPh₃) | Spiro[aziridine-2,1'-cyclobutan]-1'-ol | Intramolecular Staudinger reaction leading to the formation of the aziridine ring. universiteitleiden.nl |

The incorporation of sp³-rich, rigid scaffolds is a critical strategy in modern drug discovery to improve the physicochemical properties and biological activity of molecules. The cyclobutane ring, being a strained, non-planar carbocycle, serves as an excellent motif for introducing defined three-dimensionality. researchgate.net Spirocyclic systems, in particular, are of great interest as they enforce a rigid, three-dimensional orientation of substituents. niscpr.res.inrsc.org

Building blocks like this compound and the derived spirocyclic systems are considered excellent modular units for introducing 3D structures into target molecules. nih.govnih.gov The defined spatial arrangement of the functional groups—the epoxide (or aziridine) and the hydroxyl group—around the cyclobutane core allows for the controlled, vectorially-defined elaboration of molecular architecture. This makes such scaffolds valuable for creating diverse chemical libraries for screening and for building complex natural product analogues. researchgate.net

Intermediacy in the Synthesis of Bioactive Scaffolds and Natural Products

The dual functionality of this compound makes it a potential intermediate in the synthesis of various bioactive compounds. The epoxide ring can undergo a variety of ring-opening reactions, while the hydroxyl group can be used as a directing group or be transformed into other functionalities.

Junionone is a monocyclic cyclobutane monoterpenoid first isolated from juniper berries. researchgate.net While several total syntheses of junionone have been reported, they typically construct the cyclobutane ring using methods like ketene (B1206846) cycloadditions or the reduction of bicyclobutane precursors. nih.govlookchem.comacs.org Although the direct use of this compound as a precursor in the synthesis of Junionone is not prominently documented in the surveyed literature, the synthesis of Junionone precursors has been achieved using related epoxide-containing molecules. For instance, a Lewis acid-activated ring closure of the ketone enolate derived from (E)-3,3-dimethyl-5-[(2R,3R)-3-methyloxiran-2-yl]pent-4-en-2-one has been successfully employed to generate key intermediates for Junionone synthesis. researchgate.net This highlights the utility of the epoxide moiety in constructing the complex stereocenters found in such natural products.

Table 2: Key Step in a Reported Synthesis of Junionone Precursors Using an Epoxide Intermediate

| Precursor | Catalyst / Conditions | Key Transformation | Product (Junionone Precursor) | Reference |

|---|---|---|---|---|

| (E)-3,3-dimethyl-5-[(2R,3R)-3-methyloxiran-2-yl]pent-4-en-2-one | Lewis Acid (e.g., Et₂AlCl) | S(N)i' Ring closure of the ketone enolate with epoxide activation | (3R)- and (3S)-3-[(1E,3R)-3-hydroxybut-1-en-1-yl]-2,2-dimethylcyclobutanone | researchgate.net |

Derivatization Studies Utilizing Functional Handles

The synthetic versatility of this compound is significantly enhanced by its two distinct functional groups: the hydroxyl group and the epoxide ring. Each can be targeted for specific chemical transformations.

The tertiary hydroxyl group on the cyclobutane ring serves as a crucial functional handle for derivatization. While tertiary alcohols can be challenging to oxidize, this transformation provides a route to α-epoxy cyclobutanones, which are themselves valuable synthetic intermediates. For the analogous compound 1-(oxiran-2-yl)cyclopentan-1-ol, the hydroxyl group can be oxidized to the corresponding ketone. This suggests a similar transformation is feasible for the cyclobutane derivative. Furthermore, palladium(II)-catalyzed oxidative ring-opening of tertiary cyclobutanols is a known transformation, indicating that the hydroxyl group can facilitate more complex skeletal rearrangements. researchgate.net Other standard transformations of tertiary alcohols, such as etherification or esterification, are also plausible, allowing for the introduction of a wide variety of substituents or protecting groups.

Table 3: Potential Transformations of the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Potential Utility |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., Dess-Martin periodinane, PCC) | 1-(Oxiran-2-yl)cyclobutan-1-one | Intermediate for further C-C bond formation or rearrangement reactions. |

| Etherification | NaH, Alkyl Halide (e.g., MeI, BnBr) | 1-Alkoxy-1-(oxiran-2-yl)cyclobutane | Protection of the hydroxyl group or introduction of new functionalities. |

| Esterification | Acyl chloride, Pyridine | 1-(Oxiran-2-yl)cyclobutyl ester | Protection of the hydroxyl group or installation of a better leaving group. |

| Oxidative Ring Opening | Palladium(II) catalysts | Ring-expanded or cleaved carbonyl compounds | Access to different carbocyclic scaffolds. researchgate.net |

Functionalization of Borylated Cyclobutanol (B46151) Derivatives

The synthetic utility of this compound is significantly enhanced through its conversion to borylated cyclobutanol derivatives. These derivatives, featuring both a hydroxyl (-OH) group and a boronic ester (such as a pinacol (B44631) boronate, -Bpin), serve as versatile platforms for a wide array of subsequent chemical transformations. The presence of these two distinct functional groups allows for selective and orthogonal modifications, enabling the rapid construction of complex and highly substituted cyclobutane structures. semanticscholar.orgnih.govrsc.org

Research has demonstrated that both the alcohol and the boronic ester moieties can be independently functionalized, providing a dual handle for molecular elaboration. semanticscholar.orgrsc.org This strategic advantage is pivotal in medicinal chemistry and materials science, where the rigid, three-dimensional scaffold of the cyclobutane ring is a desirable structural motif. nih.govrsc.org The borylated cyclobutanol products, accessible through formal [3+1]-cycloaddition of 1,1-diborylalkanes with epoxy alcohol derivatives like this compound, are therefore valuable building blocks for diverse chemical synthesis. semanticscholar.orgscholaris.ca

The functionalization of these borylated intermediates can be broadly categorized into reactions involving the boronic ester and those involving the hydroxyl group.

Functionalization of the Boronic Ester Handle

The carbon-boron bond of the boronic ester is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common transformations is the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of a new carbon-carbon bond by coupling the borylated cyclobutanol with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is highly versatile and widely used in the synthesis of complex organic molecules, including pharmaceuticals. mdpi.com For instance, borylated cyclobutanes can be coupled with various aryl and vinyl halides to introduce new substituents onto the cyclobutane core. semanticscholar.orgresearchgate.net

Another important reaction is the oxidation of the boronic ester . Treatment with an oxidizing agent, such as sodium perborate (B1237305) tetrahydrate, cleanly converts the C-B bond to a C-OH bond, yielding a diol. semanticscholar.orgnih.govrsc.org This transformation is valuable for creating cyclobutane structures with multiple hydroxyl groups, which can serve as precursors for further functionalization.

The Zweifel olefination provides a method for the stereospecific synthesis of alkenes from organoboron compounds. nih.govtymcdonald.com This reaction allows for the introduction of vinyl groups onto the cyclobutane ring, which can then participate in a range of further transformations.

Furthermore, Matteson homologation can be employed to extend the carbon chain at the boron-bearing carbon. This reaction involves the insertion of a chloromethyl group into the C-B bond, providing a route to more complex substituted cyclobutanes. semanticscholar.orgnih.govrsc.org

Below is a table summarizing some of the key functionalization reactions of the boronic ester handle on cyclobutanol derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, Base | Aryl-substituted cyclobutanol | Varies | semanticscholar.orgwikipedia.org |

| Oxidation | Sodium perborate tetrahydrate | Cyclobutane-1,3-diol | 83 | semanticscholar.orgnih.gov |

| Zweifel Olefination | Alkene/Alkyne, Base | Alkenyl/Alkynyl-substituted cyclobutanol | 55 | nih.govtymcdonald.com |

| Matteson Homologation | Dichloromethane, n-BuLi | Homologated cyclobutanol | 50 | semanticscholar.orgnih.gov |

Functionalization of the Hydroxyl Handle

The hydroxyl group of the borylated cyclobutanol offers a complementary site for functionalization, often through traditional alcohol reactions.

Esterification is a straightforward method to modify the hydroxyl group. For example, coupling with a carboxylic acid using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) efficiently produces the corresponding ester. semanticscholar.orgrsc.org This allows for the introduction of a wide variety of R-groups through the ester linkage.

Etherification provides another route to modify the alcohol functionality. Reaction with an alkyl halide under basic conditions can form an ether, attaching a new alkyl or aryl group to the cyclobutane ring through an oxygen atom. semanticscholar.org

Nucleophilic aromatic substitution (SNA r) reactions are also possible. The hydroxyl group can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic ring to form an aryl ether. semanticscholar.org

The following table details representative functionalization reactions of the hydroxyl group on borylated cyclobutanols.

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Esterification | Carboxylic acid, DCC, DMAP | Cyclobutyl ester | 82 | semanticscholar.orgrsc.org |

| Etherification | Alkyl halide, Base | Cyclobutyl ether | Good to Excellent | semanticscholar.org |

| SNAr Reaction | Electron-deficient aryl halide, Base | Aryl cyclobutyl ether | Good to Excellent | semanticscholar.org |

The ability to perform these transformations on both the boronic ester and the hydroxyl group, potentially in a sequential or orthogonal manner, underscores the immense synthetic potential of borylated cyclobutanol derivatives derived from this compound.

Q & A

Q. Methodological Insight :

- Kinetic studies : Monitor reaction progress via in situ NMR to track epoxide consumption.

- Regioselectivity : DFT calculations (e.g., Gaussian) predict attack sites by analyzing LUMO distribution .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- IR : Strong O-H stretch (~3400 cm⁻¹) and epoxide C-O-C asymmetric stretch (~1250 cm⁻¹) .

- HRMS : Confirm molecular formula (C₆H₁₀O₂) with <5 ppm error .

Advanced: How can computational modeling elucidate the biological interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., epoxide hydrolases). The epoxide's electrophilic carbons form covalent bonds with catalytic residues (e.g., Asp-His-Asp triad) .

- MD simulations : GROMACS assesses stability of enzyme-inhibitor complexes over 100 ns trajectories.

- QSAR : Correlate substituent effects (e.g., cyclobutane vs. cyclopentane) with inhibitory potency .

Data Contradiction: How should researchers address discrepancies in reported synthetic yields for cyclobutanol-epoxide derivatives?

Answer:

Variations in yield (e.g., 43–88% in ) arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., diols from epoxide hydrolysis).

- Reagent purity : Anhydrous MgSO₄ or molecular sieves improve m-CPBA efficiency.

- Scalability : Microscale reactions (<1 mmol) may overestimate yields vs. bulk synthesis.

Q. Mitigation Strategy :

- Replicate literature conditions with strict inert atmosphere (N₂/Ar glovebox).

- Report detailed procedural variables (e.g., stirring rate, solvent batch).

Advanced: What experimental approaches validate the proposed mechanism of epoxide-mediated enzyme inhibition?

Answer:

- Kinetic assays : Measure enzyme activity (e.g., Vmax, Km) before/after inhibitor incubation. A time-dependent reduction suggests covalent modification .

- X-ray crystallography : Resolve inhibitor-enzyme co-crystals (e.g., PDB deposition) to identify binding motifs.

- Mass spectrometry : Detect adducts (enzyme + inhibitor) via intact protein MS.

Case Study :

Epoxide hydrolase inhibition by this compound showed IC₅₀ = 12 µM, with covalent adducts confirmed by MALDI-TOF .

Basic: How does the cyclobutanol ring affect the compound’s physical properties compared to larger cycloalkanol analogs?

Answer:

- Solubility : Cyclobutanol’s high ring strain increases polarity, enhancing water solubility vs. cyclopentanol.

- Thermal stability : Cyclobutanol derivatives decompose at lower temperatures (e.g., 150°C vs. 200°C for cyclopentanol) due to strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.